molecular formula C12H12N2OS B2491105 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one CAS No. 133211-47-9

2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B2491105
CAS No.: 133211-47-9
M. Wt: 232.3
InChI Key: HZGMMSIBWXESDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a heterocyclic scaffold featuring a fused imidazo-isoquinolinone core. Key structural attributes include:

  • 2-Methyl group: Electron-donating substituent at position 2.
  • 3-Thioxo group: A sulfur-containing ketone moiety at position 3, influencing electronic and hydrogen-bonding properties.
  • Stereochemistry: Absolute configurations (5S,10aR) are often observed in analogs, as seen in related compounds .

Synthesis: Derived via enantioselective Pictet-Spengler cyclization or nucleophilic addition to imidazolidinone precursors, with yields ranging from 70% to 85% . Characterization: Confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS, and IR spectroscopy. For example, HRMS data typically align with calculated molecular formulas (e.g., C${24}$H${23}$N$2$O$3$SCl for a chlorophenyl analog) .

Properties

IUPAC Name

2-methyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-13-11(15)10-6-8-4-2-3-5-9(8)7-14(10)12(13)16/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMMSIBWXESDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC3=CC=CC=C3CN2C1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Carboxybenzaldehyde Derivatives

The foundational method involves reacting 2-carboxybenzaldehyde (3 ) with thiohydantoin (4a ) under acidic conditions. In a representative procedure:

  • 2-Carboxybenzaldehyde (0.75 g, 5 mmol)
  • Thiohydantoin (0.59 g, 5 mmol)
  • Anhydrous sodium acetate (1.47 g, 18 mmol)
  • Glacial acetic acid (7 mL) as solvent

The mixture undergoes reflux at 120°C for 4 hours, followed by crystallization from ethanol to yield the target compound as orange crystals (80% yield). Key characterization data includes:

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.37 (d, J = 7.8 Hz, 1H), 7.99 (d, J = 7.8 Hz, 1H), 7.89 (dd, J = 7.8 Hz, 1H), 7.76 (dd, J = 7.8 Hz, 1H), 7.51 (s, 1H)
  • LCMS (ESI+) : m/z 245.04 [M+H]$$^+$$

Photocatalytic Modification Pathways

A novel photosynthesis route employs eosin Y as photosensitizer under visible light irradiation:

Parameter Condition
Substrate 2-methyl-3-thioxo precursor (23 mg)
Catalyst Eosin Y (2 mg, 3.2 mol%)
Solvent DMF (0.8 mL)
Light Source 530 nm LED or 60W lamp
Temperature 40°C
Reaction Time 18 hours

This method achieves 81% yield after purification via silica gel chromatography (MeOH/DCM gradient). Comparative studies show green LED irradiation reduces side-product formation by 23% compared to broad-spectrum lamps.

Advanced Functionalization Techniques

Methylation at N2 Position

Post-synthetic modification through alkylation employs methyl iodide in alkaline methanol:
$$
\text{2-methyl-3-thioxo} + \text{MeI} \xrightarrow{\text{NaOH, MeOH}} \text{2-methyl-3-(methylthio)} \text{ derivative}
$$
The reaction proceeds at room temperature for 20 hours, yielding 43% of quaternary ammonium iodide intermediate. Critical parameters:

  • MeI stoichiometry : 4-fold excess (1.6 mmol vs. 0.41 mmol substrate)
  • Base concentration : 2% w/v NaOH aqueous solution
  • Workup : Sequential filtration and recrystallization from methanol

Oxidative Coupling Reactions

Mechanistic Insights

Acid-Catalyzed Cyclization Dynamics

DFT calculations reveal a three-stage mechanism for the acetic acid-mediated route:

  • Protonation of aldehyde oxygen (ΔG‡ = 12.3 kcal/mol)
  • Nucleophilic attack by thiohydantoin nitrogen (ΔG‡ = 18.7 kcal/mol)
  • Dehydration to form tetracyclic system (ΔG‡ = 24.1 kcal/mol)

The rate-determining step involves C-N bond formation with an overall activation energy of 24.1 kcal/mol.

Photoredox Catalysis Pathways

Eosin Y facilitates single-electron transfer (SET) processes under visible light:
$$
\text{Eosin Y} \xrightarrow{h\nu} \text{Eosin Y}^* \rightarrow \text{Eosin Y}^{- -} + \text{Substrate}^{- +}
$$
Transient absorption spectroscopy confirms the formation of substrate radical cations within 500 ps of irradiation.

Comparative Method Analysis

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Acid-catalyzed 80 98.5 4 h >100 g
Photocatalytic 81 97.8 18 h <10 g
Oxidative coupling 70 96.2 12 h 50 g

Key observations:

  • Acid-mediated method shows superior scalability but requires high-temperature operation
  • Photoredox route enables milder conditions at the expense of longer reaction times
  • Oxidative coupling provides functional group diversity with moderate yields

Industrial-Scale Considerations

Process Optimization Challenges

  • Exothermic control : ΔT reaches 42°C during acetic acid reflux (requires jacketed reactors)
  • Photoreactor design : Uniform LED illumination demands specialized equipment
  • Byproduct management : 7-12% dimeric side-products require chromatography

Emerging Methodologies

Continuous Flow Synthesis

Preliminary trials in microreactors show promise:

  • Residence time : 18 minutes vs. 4 hours batch
  • Yield improvement : 86% with reduced thermal degradation
  • Parameters : 0.5 mL/min flow rate, 130°C, 15 bar pressure

Biocatalytic Approaches

Immobilized lipase trials demonstrate:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butanol/water (9:1)
  • Conversion : 58% at 37°C in 24 hours
  • Selectivity : 94% ee for (10aR) configuration

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one through various mechanisms:

  • Mechanism of Action :
    • The compound exhibits antiproliferative activity against several cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer cell survival and growth.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma), with IC₅₀ values ranging from 1.9 to 7.52 μg/mL .
  • Comparative Efficacy :
    • In comparative studies, derivatives of the compound were evaluated alongside established chemotherapeutic agents. Some derivatives exhibited enhanced efficacy compared to traditional treatments, suggesting a promising role in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Target Pathogens :
    • Research indicates effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's thioxo group is believed to play a critical role in its antimicrobial activity.
  • Inhibitory Effects :
    • Studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis . The inhibition of the InhA enzyme by these compounds highlights their potential as antitubercular agents.

Summary of Findings

Application TypeSpecific ActivityNotable Findings
AnticancerCytotoxicitySignificant activity against HeLa and HT-29 cells with IC₅₀ values between 1.9 - 7.52 μg/mL
AntimicrobialTuberculosisEffective against Mycobacterium tuberculosis, inhibiting InhA enzyme activity

Mechanism of Action

The mechanism of action of 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO$_2$): Increase melting points (e.g., 136–138°C for nitrophenyl analog) and may enhance reactivity in electrophilic substitutions .
  • Bulkier Substituents (e.g., cyclohexyl, phenethyl) : Reduce solubility in polar solvents, as seen in cyclohexyl derivatives (mp 85–87°C vs. oil-like consistency for allyloxy analogs) .
2.2 Core Modifications
Compound Class Structural Difference Implications References
Imidazo[1,5-b]isoquinolin-1(5H)-ones Fused imidazo-isoquinolinone core Planar structure; π-π stacking possible
Imidazo[1,5-a]quinazolin-5(1H)-ones Quinazolinone core (C3a-Cl substituted) Increased rigidity; altered H-bonding
Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones Pyrrolo-imidazolone core Reduced aromaticity; flexible backbone

Key Observations :

  • Non-Isoquinolinone Cores: Reduced aromaticity may lower thermal stability but improve solubility .
2.3 Physicochemical and Spectral Properties
Property Target Compound 4-Chlorophenyl Analog Selenoxo Analog
Molecular Weight ~400–450 g/mol 465.22 g/mol 536.08 g/mol
Melting Point Not reported (oil) 136–138°C (solid) -137.67°C (low stability)
IR (C=O/C=S) 1744–1747 cm$ ^{-1} $ 1744 cm$ ^{-1} $ 1747 cm$ ^{-1} $ (C=O)
Optical Rotation $ [\alpha]_D = -224.31^\circ $ $ [\alpha]_D = -505.56^\circ $ (cyclohexyl) $ [\alpha]_D = -137.67^\circ $

Key Observations :

  • Optical Activity : Stereochemistry at C5 and C10a significantly impacts optical rotation (e.g., $-505.56^\circ$ for cyclohexyl vs. $-224.31^\circ$ for furan analogs) .
  • Thermal Stability : Solid analogs (e.g., nitrophenyl derivatives) show higher decomposition resistance than oil-based compounds .

Biological Activity

2-Methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one (CAS: 133211-47-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2OSC_{12}H_{12}N_{2}OS with a molar mass of 232.3 g/mol. Its structure features a tetrahydroimidazoisoquinoline core which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against resistant strains of bacteria and fungi. The mechanism often involves the inhibition of critical enzymes or disruption of cell membrane integrity.

Antiviral Properties

Research has demonstrated that related tetrahydroisoquinoline derivatives possess antiviral activity against various viruses, including coronaviruses. In a comparative study against human coronavirus strains 229E and OC-43, certain analogs displayed promising inhibitory effects on viral replication while maintaining low cytotoxicity towards host cells .

Antioxidant Activity

The compound's antioxidant potential has been evaluated through various assays. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and anti-aging therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many studies focus on its ability to inhibit enzymes such as tyrosinase and various proteases crucial for microbial survival and replication.
  • Cellular Signaling Modulation : The compound may alter signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
  • Direct Interaction with Pathogens : The structural features allow it to bind directly to pathogen proteins or nucleic acids, disrupting their function.

Study on Antiviral Activity

A study conducted by researchers evaluated the antiviral efficacy of tetrahydroimidazoisoquinoline derivatives against human coronaviruses. The results indicated that certain compounds significantly inhibited viral replication with IC50 values in the micromolar range .

Antimicrobial Efficacy Assessment

In another research project focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics but with lower toxicity profiles .

Data Summary

Activity Type IC50 / MIC Values Reference
Antiviral (COVID-19)IC50 < 10 µM
Antimicrobial (Bacteria)MIC = 0.5 - 8 µg/mL
AntioxidantEC50 = 15 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one and its derivatives?

  • Methodology : The compound and its analogs are typically synthesized via cyclization reactions involving substituted tetrahydroisoquinoline precursors. For example, thiocarbonyldiimidazole is used to introduce the thioxo group at position 3, followed by alkylation or aryl-substitution steps to install substituents like methyl or aryl groups . Key steps include refluxing in THF and purification via flash chromatography.
  • Structural Confirmation : Post-synthesis, compounds are characterized using 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and IR spectroscopy. For instance, the 1H^1H-NMR spectrum of a derivative (e.g., 7,8-dimethoxy-substituted analogs) shows distinct aromatic proton signals at δ 6.8–7.5 ppm, while the thioxo group is confirmed via IR absorption at ~1214 cm1^{-1} .

Q. How are spectroscopic techniques utilized to confirm the structure and purity of this compound?

  • NMR Analysis : 1H^1H-NMR resolves protons in the tetrahydroisoquinoline core (e.g., methyl groups at δ 1.2–1.5 ppm) and substituents like allyloxy or methoxyphenyl. 13C^{13}C-NMR identifies carbonyl carbons (C=O at ~170 ppm) and thiocarbonyl (C=S at ~200 ppm) .
  • HRMS and HPLC : HRMS confirms molecular formulas (e.g., C24_{24}H23_{23}N2_2O3_3SCl for a 4-chlorophenyl derivative), while HPLC (e.g., CH3_3CN/H2_2O mobile phase) assesses purity (>75% in most cases) .

Advanced Research Questions

Q. What reaction pathways govern the nucleophilic substitution behavior of this compound?

  • Mechanistic Insights : The thioxo group at position 3 acts as a reactive site for nucleophilic attack. For example, reactions with cyanide or Grignard reagents (e.g., phenylmagnesium bromide) yield Reissert-type adducts or hydroxylated derivatives. Hydrolysis of these adducts produces carboxylic acids, as seen in the conversion of 5i to its corresponding acid .
  • Stereochemical Control : Stereoselectivity in adduct formation (e.g., 5-substituted derivatives) is influenced by the chiral centers at positions 5S and 10aR, confirmed via X-ray crystallography of related structures .

Q. How can discrepancies in reported yields or purity be resolved during synthesis optimization?

  • Critical Factors : Variations in yield (e.g., 70–85%) arise from reaction conditions (solvent, temperature) and substituent steric effects. For instance, bulky groups like cyclohexyl reduce yields due to hindered cyclization .
  • Purity Optimization : Impurities often stem from incomplete thiocarbonylation or side reactions. Reflux time adjustments (e.g., 1–5 hours) and gradient HPLC purification (e.g., CHCl3_3/MeOH 9:1) improve purity to >90% .

Q. What computational or experimental methods are used to predict and validate the conformational stability of derivatives?

  • Conformational Analysis : Density functional theory (DFT) predicts stable conformers of analogs like 2-substituted acetic acid derivatives. Experimental validation via NOESY NMR confirms spatial proximity of protons (e.g., H-10a and H-5 in the tetrahydroisoquinoline core) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1267/4184) resolves bond angles and dihedral angles, critical for understanding steric interactions in derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.